

2-Hydrazinopyridine: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydrazinopyridine**

Cat. No.: **B147025**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazinopyridine is a versatile heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulations. This technical guide provides a comprehensive overview of the known solubility characteristics of **2-hydrazinopyridine**, outlines detailed experimental protocols for its quantitative determination, and discusses the key factors influencing its solubility.

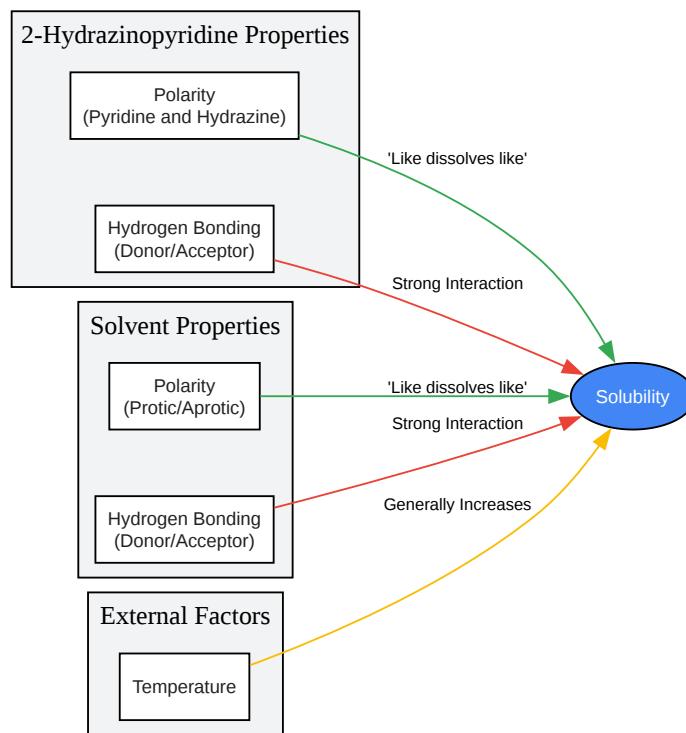
While specific quantitative solubility data for **2-hydrazinopyridine** in a broad range of organic solvents is not extensively documented in publicly available literature, this guide equips researchers with the necessary information to assess its solubility for their specific applications.

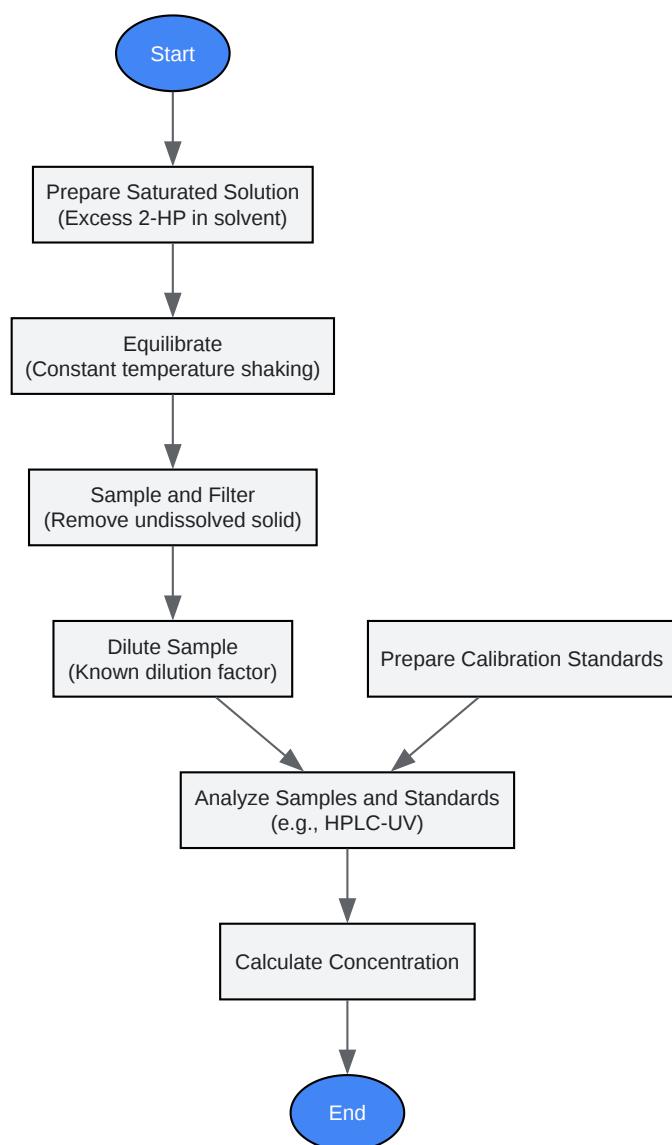
Physicochemical Properties of 2-Hydrazinopyridine

A foundational understanding of the physicochemical properties of **2-hydrazinopyridine** is essential for predicting its solubility behavior.

Property	Value	Reference
Molecular Formula	C ₅ H ₇ N ₃	--INVALID-LINK--
Molecular Weight	109.13 g/mol	--INVALID-LINK--
Melting Point	46-49 °C	Sigma-Aldrich
Boiling Point	90-92 °C at 1 mmHg	Sigma-Aldrich
Appearance	White to yellow or tan crystalline powder	Sigma-Aldrich
Water Solubility	40 g/L at 25 °C	Guidechem

Qualitative Solubility of 2-Hydrazinopyridine in Organic Solvents


Based on available data sheets and chemical supplier information, the following table summarizes the qualitative solubility of **2-hydrazinopyridine**.


Solvent	Solvent Type	Solubility	Reference
Methanol	Polar Protic	Soluble	--INVALID-LINK--, --INVALID-LINK--
Ethanol	Polar Protic	Likely Soluble	Inferred from use as a reaction solvent.
n-Butanol	Polar Protic	Likely Soluble	Inferred from use as a reaction solvent. --INVALID-LINK--
N,N-Dimethylformamide (DMF)	Polar Aprotic	Likely Soluble	Inferred from use as a reaction solvent. --INVALID-LINK--
Ethyl Acetate	Moderately Polar	Used for extraction	--INVALID-LINK--
Diethyl Ether/Hexane	Nonpolar/Slightly Polar	Used for recrystallization	--INVALID-LINK--

Factors Influencing Solubility

The solubility of **2-hydrazinopyridine** is governed by the principle of "like dissolves like." The presence of both a polar hydrazine group and a moderately polar pyridine ring influences its interaction with different solvents.

- **Polarity:** The molecule possesses a significant dipole moment due to the electronegative nitrogen atoms in both the pyridine ring and the hydrazine moiety. This suggests a higher affinity for polar solvents.
- **Hydrogen Bonding:** The hydrazine group has hydrogen bond donors ($-\text{NH}_2$) and acceptors ($-\text{N}-$), while the pyridine ring contains a hydrogen bond acceptor (the ring nitrogen). This capability for hydrogen bonding is a primary driver of its solubility in protic solvents like methanol and water.
- **Temperature:** Generally, the solubility of a solid in a liquid solvent increases with temperature. This is a critical parameter to consider during experimental determination and for processes like recrystallization.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [2-Hydrazinopyridine: A Technical Guide to its Solubility in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147025#2-hydrazinopyridine-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com